molecular formula C14H11N3O4 B12785301 6,9-Dimethyl-7-nitro-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one CAS No. 140413-29-2

6,9-Dimethyl-7-nitro-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one

Katalognummer: B12785301
CAS-Nummer: 140413-29-2
Molekulargewicht: 285.25 g/mol
InChI-Schlüssel: KYDALGOIRAPGOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,9-Dimethyl-7-nitro-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-Dimethyl-7-nitro-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, various functional groups can be introduced through nitration, methylation, and other substitution reactions.

    Construction of the Benzoxazepine Core: This step may involve cyclization reactions where the pyridine derivative is reacted with appropriate reagents to form the benzoxazepine structure.

    Final Modifications: Introduction of nitro and methyl groups at specific positions through selective nitration and methylation reactions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction conditions to favor the desired product.

    Purification Techniques: Advanced purification methods like chromatography to isolate the compound.

Analyse Chemischer Reaktionen

Types of Reactions

6,9-Dimethyl-7-nitro-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions at specific positions on the ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration as a candidate for drug development due to its unique structure.

    Industry: Use in the development of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 6,9-Dimethyl-7-nitro-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interaction with Receptors: Modulating receptor activity in biological systems.

    Pathway Modulation: Affecting signaling pathways within cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6,9-Dimethyl-7-nitro-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one: can be compared with other heterocyclic compounds like:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which may confer unique chemical and biological properties.

Eigenschaften

CAS-Nummer

140413-29-2

Molekularformel

C14H11N3O4

Molekulargewicht

285.25 g/mol

IUPAC-Name

6,9-dimethyl-7-nitropyrido[2,3-b][1,5]benzoxazepin-5-one

InChI

InChI=1S/C14H11N3O4/c1-8-6-10(17(19)20)12-11(7-8)21-13-9(4-3-5-15-13)14(18)16(12)2/h3-7H,1-2H3

InChI-Schlüssel

KYDALGOIRAPGOG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C2C(=C1)OC3=C(C=CC=N3)C(=O)N2C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.